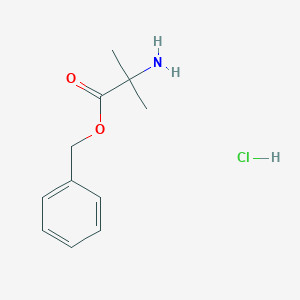

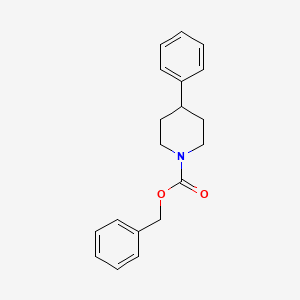

Benzyl 4-phenylpiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 4-phenylpiperidine-1-carboxylate is a compound that can be associated with a variety of chemical and pharmacological studies. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related compounds, such as 4-benzylpiperidine carboxamides, involves key steps like amidation and substitution. These methods could potentially be applied to the synthesis of this compound. For instance, the paper on 4-benzylpiperidine carboxamides describes a two-step synthesis process that could be adapted for this compound, considering the structural similarities between these compounds .

Molecular Structure Analysis

The molecular structure of this compound could be analyzed using techniques such as IR-NMR spectroscopy and single-crystal X-ray diffraction, as demonstrated in the study of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole . Additionally, computational methods like density functional theory (DFT) could be employed to predict the molecular geometry and vibrational frequencies, which would provide a deeper understanding of the compound's structure .

Chemical Reactions Analysis

The reactivity of this compound could be inferred from studies on similar benzyl compounds. For example, the electrochemical carboxylation of benzyl alcohols with an electron-withdrawing group on the phenyl ring suggests that this compound might also undergo similar reactions under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as solubility, melting point, and stability, can be deduced from experimental data. Theoretical calculations, such as those performed on related compounds, can provide insights into properties like molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction of the compound with other molecules .

科学的研究の応用

Synthesis and Potential SP Antagonists Benzyl 4-phenylpiperidine-1-carboxylate and its derivatives have been synthesized for potential application as SP (Substance P) antagonists. The synthesis involves the reaction of trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid with common reagents, yielding compounds that share structural similarities with known SP antagonists. This suggests potential biological activities aligned with SP antagonism, which is relevant in various therapeutic areas, including pain management and inflammation (Burdzhiev & Stanoeva, 2010).

Ni-Catalyzed Carboxylation with CO2 The benzyl halides, including structures similar to this compound, undergo Ni-catalyzed carboxylation with CO2 under mild conditions. This process is significant for the assembly of phenylacetic acids, offering an environmentally friendly and operationally simple methodology for synthesizing carboxylate derivatives from benzyl halides (León, Correa, & Martín, 2013).

PARP Inhibitor Development Compounds structurally related to this compound have been optimized as poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds exhibit single-digit nanomolar potency in cellular assays and hold promise for therapeutic applications in cancer treatment. The optimization process led to the identification of highly potent and efficacious inhibitors, highlighting the potential of this compound derivatives in medicinal chemistry (Penning et al., 2010).

Enzymatic Kinetic Resolution The kinetic resolution of primary amines, including structures similar to this compound, has been optimized using enzyme-catalyzed reactions. This process showcases the high enantioselectivity achievable with carboxylic acids and their esters as acyl donors, relevant for producing enantiomerically pure compounds in pharmaceutical applications (Nechab et al., 2007).

Adrenal and Myocardial Imaging Derivatives of this compound have been explored for potential use in adrenal and myocardial imaging. The selective uptake in target tissues suggests their utility in diagnostic imaging, aiding in the visualization of heart and adrenal gland conditions (Hanson, 1982).

作用機序

Target of Action

Benzyl 4-phenylpiperidine-1-carboxylate is a synthetic compound that belongs to the phenylpiperidine class It is known that phenylpiperidine derivatives, such as pethidine, act as agonists at the μ-opioid receptor .

Mode of Action

For instance, pethidine, a phenylpiperidine derivative, exerts its analgesic effects by acting as an agonist at the μ-opioid receptor .

Biochemical Pathways

It is known that μ-opioid receptor agonists can affect pain signaling pathways in the nervous system .

Pharmacokinetics

Similar compounds like pethidine have a bioavailability of 50–60% when taken orally, and this increases to 80–90% in cases of hepatic impairment .

Result of Action

Μ-opioid receptor agonists typically result in decreased perception of pain .

Safety and Hazards

While specific safety and hazard information for Benzyl 4-phenylpiperidine-1-carboxylate is not available in the search results, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar chemical compounds . Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

将来の方向性

Piperidones, including Benzyl 4-phenylpiperidine-1-carboxylate, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

生化学分析

Biochemical Properties

Benzyl 4-phenylpiperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. It has been observed to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and thereby affecting neurotransmitter levels in the nervous system . Additionally, this compound can bind to various proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters and receptors in the nervous system . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. In various cell types, including neuronal and glial cells, this compound has been observed to affect cell proliferation, differentiation, and apoptosis, highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering intracellular signaling cascades that result in changes in gene expression and enzyme activity . This compound also acts as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access. These interactions lead to alterations in neurotransmitter levels and subsequent effects on neuronal function. Additionally, this compound can influence the activity of ion channels and transporters, further modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function . The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, including alterations in gene expression and enzyme activity. These findings are essential for evaluating the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been observed to enhance cognitive function and memory by modulating neurotransmitter levels and receptor activity . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dosage for potential clinical applications. Studies have also identified threshold effects, where specific dosages result in significant changes in physiological and biochemical parameters.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into various metabolites. These metabolites can further interact with other enzymes and proteins, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for evaluating the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it is distributed to various organelles, including the endoplasmic reticulum and mitochondria, where it can influence cellular processes. The localization and accumulation of this compound are essential for understanding its pharmacodynamics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are critical for its activity and function . The compound is targeted to particular cellular compartments, such as the nucleus and cytoplasm, through post-translational modifications and targeting signals. These localization patterns enable this compound to interact with specific biomolecules and exert its effects on gene expression, enzyme activity, and cellular metabolism. Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and potential therapeutic applications.

特性

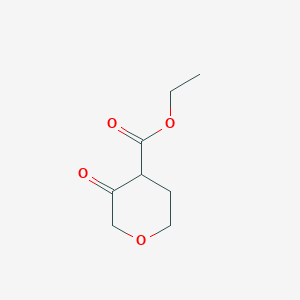

IUPAC Name |

benzyl 4-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-19(22-15-16-7-3-1-4-8-16)20-13-11-18(12-14-20)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUSZCIYPJCXIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1342830.png)